molecular formula C15H19N2Na3O18P2 B031385 Uridine 5'-diphosphoglucuronic acid trisodium salt CAS No. 63700-19-6

Uridine 5'-diphosphoglucuronic acid trisodium salt

Numéro de catalogue: B031385
Numéro CAS: 63700-19-6
Poids moléculaire: 646.23 g/mol
Clé InChI: XXXUNWUNTOMVIG-QWGSIYABSA-K
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Uridine-5/'-diphosphoglucuronic acid is a nucleoside diphosphate sugar that is a source of glucuronic acid for polysaccharide biosynthesis. This compound can be used for the formation of many glucuronides with various aglycones.

Mécanisme D'action

Activité Biologique

Uridine 5'-diphosphoglucuronic acid trisodium salt (UDP-GlcUA) is a nucleotide sugar involved in numerous biological processes, particularly in the context of glycosylation reactions. It serves as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to various acceptor molecules, including proteins and lipids. This article provides an in-depth examination of the biological activity of UDP-GlcUA, including its synthesis, enzymatic functions, and implications in metabolic pathways.

  • Molecular Formula : C15H19N2Na3O18P2
  • Molecular Weight : 646.23 g/mol
  • CAS Number : 63700-19-6
  • Synonyms : UDP-GlcA, UDPGA

Synthesis

UDP-GlcUA can be synthesized enzymatically from uridine triphosphate (UTP) and glucuronic acid through the action of specific glycosyltransferases. The synthesis involves the conversion of UDP-glucose to UDP-glucuronic acid via UDP-glucose dehydrogenase, which adds a carboxyl group to the glucose moiety.

Biological Functions

UDP-GlcUA plays a critical role in various biological activities:

  • Glycosylation : It acts as a donor substrate for glycosyltransferases in the biosynthesis of glycoproteins and glycolipids. This process is vital for cellular communication and structural integrity.
  • Detoxification : UDP-GlcUA is involved in the glucuronidation process, where it conjugates with xenobiotics and endogenous compounds to enhance their solubility and facilitate excretion.
  • Metabolic Regulation : It participates in metabolic pathways that regulate glucose metabolism and energy production.

Enzymatic Activity

UDP-GlcUA is predominantly utilized by UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to various substrates. This enzymatic activity is essential for drug metabolism and the detoxification of harmful compounds.

Table 1: Enzymatic Reactions Involving UDP-GlcUA

EnzymeSubstrateProductReference
UGT1A1BilirubinBilirubin glucuronide
UGT2B7MorphineMorphine glucuronide
UGT2B4TestosteroneTestosterone glucuronide

Case Studies

Several studies have highlighted the importance of UDP-GlcUA in various biological contexts:

  • Drug Metabolism : A study demonstrated that UDP-GlcUA significantly enhances the glucuronidation of drugs like morphine, impacting their pharmacokinetics and therapeutic efficacy .
  • Toxicology Studies : Research on ochratoxin A metabolism showed that UDP-GlcUA mediates its detoxification through glucuronidation, indicating its protective role against toxic compounds .
  • Cancer Research : In cancer cells, altered expression levels of UGTs utilizing UDP-GlcUA have been linked to drug resistance mechanisms, underscoring its relevance in therapeutic strategies .

Applications De Recherche Scientifique

Glycosylation Studies

UDPGA serves as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to various substrates, including drugs and xenobiotics. This process is essential for the synthesis of glycosides and polysaccharides.

Application AreaDescription
Drug MetabolismUDPGA is involved in the glucuronidation process, where it conjugates with drugs to enhance their solubility and facilitate excretion.
GlycobiologyUsed to study the role of glycosylation in cell signaling and protein stability.

Metabolomics and Proteomics

In metabolomics, UDPGA is utilized to analyze metabolic pathways involving glucuronidation, aiding in understanding drug interactions and metabolic profiles.

  • Case Study : A study demonstrated the use of UDPGA in assessing the glucuronidation capacity of liver microsomes from different species, revealing significant interspecies variability in drug metabolism .

Analytical Chemistry

UDPGA is employed as a standard in HPLC assays to quantify glucuronides formed during enzymatic reactions. This application is vital for pharmacokinetic studies.

MethodPurpose
HPLCQuantification of glucuronide metabolites in biological samples.
Mass SpectrometryIdentification and characterization of drug metabolites.

Case Study 1: Drug Development

A research project focused on the development of a new analgesic drug involved using UDPGA to evaluate its potential metabolites through glucuronidation. The study found that UDPGA significantly increased the drug's solubility, thereby enhancing its bioavailability .

Case Study 2: Environmental Toxicology

In environmental studies, UDPGA was used to assess the conjugation of environmental pollutants with glucuronic acid, leading to insights into their metabolic pathways and potential detoxification mechanisms in aquatic organisms .

Q & A

Q. What is the biochemical role of UDPGA in cellular processes, and how does its molecular structure facilitate this function?

Basic Research Question
UDPGA is a critical sugar nucleotide involved in glucuronidation, a major phase II detoxification pathway. It serves as the glucuronic acid donor for UDP-glucuronosyltransferases (UGTs), enabling conjugation of substrates like xenobiotics, bilirubin, and steroids to enhance their water solubility for excretion . Structurally, its uridine diphosphate moiety binds to UGTs, while the glucuronic acid group is transferred to substrates . The trisodium salt form ensures solubility in aqueous buffers (e.g., PBS), critical for in vitro assays .

Methodological Insight : When studying UDPGA-dependent reactions, ensure its stability by preparing fresh stock solutions (50 mg/mL in water or PBS, pH 7.2) and including divalent cations (e.g., Mg²⁺) to optimize UGT activity .

Q. How should researchers optimize UDPGA concentrations in glucuronidation assays to avoid substrate depletion or enzyme saturation?

Advanced Research Question
Kinetic studies require titration of UDPGA (typical range: 0.1–5 mM) to determine the Michaelis constant (Km) for specific UGT isoforms. For example, in human liver microsomes, Km values for UDPGA range from 1–3 mM depending on the substrate . To avoid confounding results:

  • Use saturating UDPGA concentrations (≥5 mM) for maximum velocity (Vmax) determination.
  • Include control reactions without UDPGA to confirm glucuronide formation is enzyme-dependent .

Data Contradiction Analysis : Discrepancies in reported Km values may arise from interspecies differences (e.g., rat vs. human UGTs) or variations in microsomal protein quality . Validate assays with positive controls like 4-nitrophenol (a known UGT substrate) .

Q. What experimental strategies are recommended to distinguish UDPGA-dependent glucuronidation from other metabolic pathways in vitro?

Advanced Research Question
To isolate UDPGA-specific activity:

Cofactor Depletion : Omit UDPGA in parallel incubations.

Enzyme Inhibition : Add 1–5 mM saccharic acid 1,4-lactone, a competitive inhibitor of β-glucuronidase, to prevent glucuronide hydrolysis .

UGT Isoform-Specific Assays : Use recombinant UGTs (e.g., UGT1A1, UGT2B7) to identify isoform contributions .

Methodological Note : Combine LC-MS/MS or UPLC-ESI-QTOFMS with stable isotope-labeled standards (e.g., deuterated UDPGA) to confirm glucuronide identity and quantify formation rates .

Q. How can researchers assess the stability of UDPGA under varying experimental conditions?

Basic Research Question
UDPGA degrades under alkaline conditions or prolonged room-temperature exposure. To evaluate stability:

  • Short-Term Stability : Incubate UDPGA (1–5 mM) in assay buffer (pH 7.4) at 37°C for 0–60 minutes. Measure residual activity via HPLC .
  • Long-Term Storage : Store lyophilized UDPGA at −20°C in desiccated conditions; reconstituted solutions retain >90% activity for 1–2 weeks at −80°C .

Advanced Tip : Use NMR or enzymatic assays to quantify UDPGA degradation products (e.g., UDP-glucose) that may inhibit UGTs .

Q. What are the key considerations for cross-species extrapolation of UDPGA-dependent glucuronidation data?

Advanced Research Question
Species-specific UGT expression patterns (e.g., rodents vs. humans) significantly impact glucuronidation rates. For example:

  • Rat intestinal microsomes exhibit higher UDPGA affinity but lower overall glucuronidation capacity compared to human liver microsomes .
  • Use species-specific recombinant UGTs to validate interspecies differences .

Methodological Workflow :

Compare intrinsic clearance (CLint) values across species using identical substrate/UDPGA concentrations.

Normalize data to UGT protein levels (quantified via Western blot) to account for expression variability .

Q. How can researchers identify UGT isoforms responsible for UDPGA-dependent conjugation of novel substrates?

Advanced Research Question

Recombinant UGT Screening : Incubate the substrate with individual UGT isoforms (e.g., UGT1A1, UGT1A9) and UDPGA. Measure glucuronide formation via LC-MS .

Chemical Inhibition : Use isoform-selective inhibitors (e.g., 10 μM atazanavir for UGT1A1) to pinpoint contributions .

Case Study : For the p38 MAPK inhibitor in , UGT1A3, UGT1A9, and UGT1A10 were identified as primary isoforms via recombinant enzyme assays.

Q. What analytical techniques are most robust for quantifying UDPGA and its glucuronide products?

Advanced Research Question

  • UPLC-ESI-QTOFMS : Provides high-resolution mass data for structural identification of glucuronides .
  • Fluorometric Assays : Measure UDPGA depletion using coupled enzymatic reactions (e.g., UDP-glucose dehydrogenase) .

Data Validation : Spike samples with isotopically labeled internal standards (e.g., ¹³C-UDPGA) to correct for matrix effects in biological samples .

Propriétés

IUPAC Name

trisodium;6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXUNWUNTOMVIG-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N2Na3O18P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657574
Record name Uridine 5'-diphosphoglucuronic acid trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63700-19-6
Record name Uridine 5'-diphosphoglucuronic acid trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Uridine 5'-diphosphoglucuronic acid trisodium salt
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Uridine 5'-diphosphoglucuronic acid trisodium salt
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Uridine 5'-diphosphoglucuronic acid trisodium salt
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Uridine 5'-diphosphoglucuronic acid trisodium salt
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Uridine 5'-diphosphoglucuronic acid trisodium salt
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Uridine 5'-diphosphoglucuronic acid trisodium salt

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